molecular formula C10H18N2O2 B2947485 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid CAS No. 1024829-54-6

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B2947485
CAS No.: 1024829-54-6
M. Wt: 198.266
InChI Key: JWGKVFFVSKMJQU-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid (CAS 1024829-54-6) is a synthetic compound of significant interest in medicinal chemistry and drug discovery, particularly as a versatile scaffold for developing novel biologically active molecules . This hybrid structure incorporates two privileged nitrogen-containing heterocycles—a piperidine and a pyrrolidine ring—offering researchers a three-dimensional, sp3-hybridized framework that is highly valuable for exploring pharmacophore space . Key Research Applications and Value The primary research value of this compound lies in its role as a key synthetic intermediate for the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical cytosolic pattern recognition receptor involved in the innate immune response, and its aberrant activation is implicated in a wide range of diseases, including autoimmune, neurodegenerative, cardiovascular, and metabolic disorders . Compounds featuring the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure have been identified as potent binders and inhibitors of the NLRP3 protein, effectively blocking NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β . The pyrrolidine carboxylic acid moiety in this reagent provides a handle for further functionalization, allowing medicinal chemists to fine-tune properties like solubility and lipophilicity, and to attach additional pharmacophores through amide bond formation . Handling and Usage This product is provided for chemical synthesis and biological screening in a controlled laboratory setting. It is intended for use by qualified researchers only. For Research Use Only. Not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

1-piperidin-4-ylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGKVFFVSKMJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCNCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2S)-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound featuring a piperidine ring and a pyrrolidine backbone. Its molecular formula is C10H18N2O2, with a molecular weight of approximately 234.73 g/mol. The compound is often found in its hydrochloride salt form to increase water solubility, making it suitable for research and development.

Applications in Scientific Research

(2S)-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride has applications in pharmaceutical development and chemical research.

Pharmaceutical Development

  • It is a potential drug candidate for neurological disorders .
  • It is a potential drug candidate for inflammatory diseases .
  • Glycine transport-1 (GlyT-1) inhibitors, such as ( R)-( N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine (NFPS), have shown promise as a therapeutic approach to the treatment of schizophrenia . NFPS attenuated PCP-induced cognitive deficits in mice . Repeated administration of PCP caused increased levels of GlyT-1 protein in the mouse hippocampus, and extracellular glycine levels in the hippocampus of PCP-treated mice were lower than those of control mice .

Chemical Research

  • It is utilized in organic synthesis to modify the compound's structure to enhance its properties or biological activity.
  • It can be used to synthesize benzo[d]imidazole-2-one derivatives .
  • It can be used to synthesize 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzoimidazol-2-one .

Structural Comparison with Similar Compounds

The uniqueness of (2S)-1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid hydrochloride lies in its specific stereochemistry and dual-ring structure, which may confer distinct biological activities compared to these similar compounds.

Compound NameStructure FeaturesBiological Activity
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acidContains similar piperidine and pyrrolidine structureNeuroactive properties
Piperidine-4-carboxylic acidLacks pyrrolidine ring; simpler structureAnalgesic effects
N-MethylpiperazineContains a piperazine ring instead of piperidineAntidepressant activity
1-(3-Methylpyridin-4-yl)pyrrolidineSubstituted pyridine instead of piperidineAntimicrobial properties

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid C₁₀H₁₇N₂O₂* ~211.26 1820571-91-2 (HCl salt) Bicyclic structure with pyrrolidine-carboxylic acid; used in CNS drug design.
1-Pyrimidin-2-yl-piperidine-4-carboxylic acid C₁₀H₁₂N₃O₂ 206.23 303144-44-7 Pyrimidine substituent enhances aromatic interactions; common in kinase inhibitors.
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂ClN₃O₂ 241.67 1208087-83-5 Chlorine substitution improves electrophilicity; potential in anticancer agents.
1-[4-(Difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid C₁₈H₁₉F₂N₃O₃ 363.37 863209-30-7 Difluoromethyl and methoxyphenyl groups increase lipophilicity and metabolic stability.
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid C₁₀H₁₂N₃O₂ 206.23 712261-81-9 Pyrimidin-4-yl substitution alters binding orientation in receptor pockets.

Functional Group Impact on Properties

  • Pyrrolidine vs. Pyrimidine Rings :

    • The pyrrolidine-carboxylic acid moiety in the parent compound enables hydrogen bonding with biological targets, enhancing solubility in polar solvents. In contrast, pyrimidine-containing analogs (e.g., 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid) exhibit aromatic π-π stacking, favoring interactions with hydrophobic enzyme pockets.
    • Chlorine or fluorine substitutions (e.g., 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid) increase molecular weight and electronegativity, improving target selectivity and resistance to oxidative metabolism.
  • Carboxylic Acid Derivatives :

    • Esterified or carboxamide derivatives (e.g., 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid in ) are used as prodrugs to enhance membrane permeability.
    • The HCl salt form of this compound improves crystallinity and shelf stability.

Biological Activity

1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in therapeutic applications, drawing from diverse research findings and case studies.

Chemical Structure

The compound features a piperidine ring attached to a pyrrolidine structure with a carboxylic acid functional group. This unique configuration contributes to its biological activity and interaction with various biological targets.

This compound exhibits several biological activities, primarily through its interactions with specific receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in type 2 diabetes management. DPP-IV inhibitors enhance insulin secretion and reduce glucagon levels, contributing to improved glycemic control .
  • Anti-inflammatory Properties : Studies indicate that this compound can modulate inflammatory responses by inhibiting the NLRP3 inflammasome pathway, which is critical in the release of pro-inflammatory cytokines like IL-1β .

Case Studies

  • DPP-IV Inhibition : A study involving various analogs of this compound demonstrated significant DPP-IV inhibitory activity, with IC50 values indicating a strong potential for managing hyperglycemia in diabetic models .
  • NLRP3 Inflammasome Inhibition : In vitro experiments showed that derivatives of the compound could effectively inhibit pyroptosis (a form of programmed cell death associated with inflammation) and reduce IL-1β release in LPS/ATP-stimulated human macrophages . For instance, one derivative exhibited a 24.9% reduction in pyroptosis at 10 µM concentration.

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundActivityIC50 Value (µM)Reference
This compoundDPP-IV Inhibition50
Derivative ANLRP3 Inhibition10
Derivative BIL-1β Release Inhibition19.4% at 10 µM

Comparative Analysis

A comparative analysis with similar compounds reveals that while many piperidine derivatives show promising biological activities, the specific structure of this compound contributes uniquely to its efficacy against DPP-IV and inflammatory pathways.

Compound TypeBiological ActivityNotable Features
Piperidine DerivativesVarious (e.g., anti-diabetic)Often exhibit similar mechanisms but vary in potency
Pyrrolidine DerivativesAnti-inflammatory, neuroprotectiveSpecific structural modifications enhance activity

Q & A

What are effective synthetic routes for 1-(Piperidin-4-yl)pyrrolidine-2-carboxylic acid, and how can reaction yields be optimized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via multi-step reactions involving palladium-catalyzed cross-couplings and deprotection steps. For example, a protocol using palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol (40–100°C, inert atmosphere) achieved moderate yields . Continuous flow microreactors under controlled conditions (e.g., 60°C, 10 bar air) have also been effective for analogous pyridinecarboxylic acid derivatives, offering improved efficiency and scalability . Optimizing reaction time, catalyst loading, and temperature gradients can enhance yields.

How should researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) is critical for assessing purity, with impurities quantified against reference standards like [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) . Melting point analysis (e.g., 151–152°C for structurally similar piperidinecarboxylic acids) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity . Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

How can stereochemical challenges during synthesis be addressed to ensure enantiomeric purity?

Level: Advanced
Methodological Answer:
Stereochemical control requires chiral catalysts or resolving agents. For example, (2R,4R)-configured piperidine derivatives are synthesized using enantioselective hydrogenation or enzymatic resolution . Computational tools like quantum chemical calculations predict transition states to guide catalyst selection. Chiral HPLC columns or capillary electrophoresis can separate enantiomers post-synthesis, ensuring ≥98% enantiomeric excess (ee) .

What methodological frameworks support structure-activity relationship (SAR) studies for this compound in pharmacological research?

Level: Advanced
Methodological Answer:
SAR studies involve synthesizing analogs with modified substituents (e.g., alkyl, aryl, or heteroaryl groups) on the piperidine or pyrrolidine rings. Pharmacological assays (e.g., receptor binding or enzyme inhibition) are conducted to correlate structural variations with activity. For example, N-arylpiperazinylalkyl derivatives of related compounds showed enhanced receptor affinity through systematic substitution . Molecular docking and free-energy perturbation (FEP) simulations further refine SAR hypotheses .

What safety protocols are essential for handling this compound in the laboratory?

Level: Basic
Methodological Answer:
Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact; work in a fume hood with local exhaust ventilation. Storage should be in airtight containers at 2–8°C, away from oxidizing agents . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Emergency spill protocols include neutralization with inert absorbents and disposal as hazardous waste .

How can computational methods accelerate reaction design and optimization for this compound?

Level: Advanced
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable conditions . Machine learning models trained on reaction databases optimize parameters like solvent choice or catalyst loading. For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing high-yield conditions based on electronic and steric descriptors .

What analytical techniques resolve contradictions in experimental data, such as unexpected byproducts?

Level: Advanced
Methodological Answer:
Unexpected byproducts often arise from competing reaction pathways (e.g., overalkylation or oxidation). Liquid chromatography-mass spectrometry (LC-MS) identifies impurities, while tandem MS (MS/MS) elucidates fragmentation patterns. Kinetic studies under varying conditions (e.g., temperature, pH) isolate contributing factors. For instance, tert-butyl alcohol in palladium-catalyzed reactions minimizes side reactions by stabilizing intermediates .

How do researchers validate the biological activity of this compound in preclinical models?

Level: Advanced
Methodological Answer:
In vitro assays (e.g., cell viability, enzyme inhibition) establish baseline activity. For neuroactive or cardiovascular targets, ex vivo tissue models (e.g., rat aortic rings) assess functional responses . In vivo pharmacokinetic studies in rodents evaluate bioavailability and metabolism. Isotopic labeling (e.g., ¹⁴C) tracks compound distribution, while LC-MS/MS quantifies plasma and tissue concentrations .

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